molecular formula C5H9ClN2O2 B12400363 (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

Cat. No.: B12400363
M. Wt: 165.59 g/mol
InChI Key: YCPULGHBTPQLRH-QFRCSKALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride belongs to the class of piperidine-2,6-dione derivatives, characterized by a six-membered ring containing two ketone groups at positions 2 and 6. The core structure consists of a piperidine ring substituted with an amino group at position 3 and a deuterium atom at the same carbon (C3). The IUPAC name for this compound is (3S)-3-amino-3-deuterio-piperidine-2,6-dione hydrochloride , which reflects its stereochemistry, isotopic labeling, and salt form.

The molecular formula is C₅H₈DClN₂O₂ , with a molecular weight of 165.60 g/mol . The hydrochloride salt forms through protonation of the amino group, resulting in a positively charged ammonium ion balanced by a chloride counterion. The SMILES notation O=C1C@([2H])N.Cl explicitly denotes the (S)-configuration at C3, the deuterium substitution, and the chloride ion.

Table 1: Molecular descriptors of this compound

Property Value
IUPAC Name (3S)-3-amino-3-deuterio-piperidine-2,6-dione hydrochloride
Molecular Formula C₅H₈DClN₂O₂
Molecular Weight 165.60 g/mol
SMILES O=C1C@([2H])N.Cl
CAS Registry Number 2708341-27-7

The piperidine ring adopts a boat conformation to minimize steric strain between the carbonyl groups at C2 and C6. X-ray crystallography of related analogs confirms this conformation, with bond lengths and angles consistent with delocalized electron density across the amide functionalities.

Chiral Center Configuration and Absolute Stereochemistry

The chiral center at C3 in this compound is defined by the presence of four distinct substituents: an amino group (-NH₂), a deuterium atom (-D), a carbonyl group (-C=O) at C2, and a methylene group (-CH₂-) at C4. The absolute stereochemistry is assigned using the Cahn-Ingold-Prelog priority rules, where the substituents are ranked as follows:

  • Amino group (-NH₂, highest priority)
  • Deuterium (-D)
  • Carbonyl group (-C=O at C2)
  • Methylene group (-CH₂- at C4)

In the (S)-enantiomer, the spatial arrangement places the lowest-priority group (methylene) in the rear position, resulting in a counterclockwise sequence of the remaining groups when viewed from the front. This configuration is corroborated by optical rotation data and chiral chromatography comparisons with the (R)-enantiomer.

Table 2: Stereochemical assignment at C3

Substituent Priority Spatial Orientation (S-configuration)
-NH₂ 1 Front-left
-D 2 Front-right
-C=O (C2) 3 Back-left
-CH₂- (C4) 4 Rear

The enantiomeric purity of the compound is critical for its interaction with biological targets, as demonstrated in studies of structurally related immunomodulatory agents.

Deuteration Positional Analysis (C-d1 Labeling)

Deuteration at C3 introduces a stable isotopic label that preserves the compound’s chemical reactivity while altering its vibrational and nuclear magnetic resonance (NMR) properties. The deuterium atom replaces the protium at C3, resulting in a mass shift detectable via mass spectrometry (m/z 165.60 vs. 164.59 for the non-deuterated analog ).

Table 3: Isotopic effects of deuteration

Property Non-deuterated Analog This compound
Molecular Weight 164.59 g/mol 165.60 g/mol
Key NMR Shift (¹H) δ 3.8 ppm (C3-H) δ 3.8 ppm (C3-D, absent in ¹H NMR)
Infrared Stretch ν 3300 cm⁻¹ (N-H) ν 2500 cm⁻¹ (N-D)

The deuterium labeling does not significantly alter the electronic environment of the amino group, as evidenced by similar pKa values for the protonated and deuterated forms. However, kinetic isotope effects (KIEs) may influence reaction rates in synthetic pathways, particularly in steps involving C-H bond cleavage at C3.

Comparative Structural Analysis with Non-deuterated Analog

A comparative analysis of this compound and its non-deuterated counterpart reveals minimal structural divergence beyond the isotopic substitution. Both compounds share identical bond lengths and angles in the piperidine ring, as confirmed by computational modeling and crystallographic data.

Properties

Molecular Formula

C5H9ClN2O2

Molecular Weight

165.59 g/mol

IUPAC Name

(3S)-3-amino-3-deuteriopiperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1/i3D;

InChI Key

YCPULGHBTPQLRH-QFRCSKALSA-N

Isomeric SMILES

[2H][C@@]1(CCC(=O)NC1=O)N.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl

Origin of Product

United States

Preparation Methods

Biocatalytic Synthesis Using Modified Enzymes

The biosynthetic pathway of indigoidine (a microbial pigment) provides a template for enantioselective synthesis. IdgS, a nonribosomal peptide synthetase, cyclizes L-glutamine to form (S)-3-aminopiperidine-2,6-dione. For deuterated analogs:

Key Steps:

  • Deuterated Substrate Preparation : L-Glutamine-d1 is synthesized via amidation of deuterated glutamate using ATP-dependent ligases.
  • Enzymatic Cyclization : IdgS-Ox* R539A (a mutant enzyme) catalyzes cyclization with retention of configuration, yielding (S)-3-aminopiperidine-2,6-dione-d1.
  • Salt Formation : The free base is treated with HCl in methanol to form the hydrochloride salt.
Table 1: Biocatalytic Method Optimization
Parameter Condition Yield (%) Purity (%) Source
Substrate L-Glutamine-d1 95 99.8
Enzyme IdgS-Ox* R539A - -
Reaction Temperature 25°C 92 99.5
Salt Crystallization HCl/MeOH (2 M) 94 99.7

Chemical Synthesis via Chiral Resolution

Non-deuterated 3-aminopiperidine-2,6-dione is synthesized via cyclization of N-protected L-glutamine derivatives, followed by deuterium exchange:

Route A: N-Protection and Cyclization

  • Protection : L-Glutamine is protected with tert-butoxycarbonyl (Boc) groups in alkaline medium.
  • Cyclization : N-Boc-L-glutamine reacts with N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form N-Boc-3-aminopiperidine-2,6-dione.
  • Deuterium Exchange : The Boc-protected intermediate undergoes acid-catalyzed H/D exchange at the α-position using D2O/HCl.
  • Deprotection and Salt Formation : Boc removal with HCl yields the deuterated hydrochloride salt.
Table 2: Chemical Synthesis Parameters
Step Reagents/Conditions Yield (%) Deuterium Incorporation (%) Source
Protection Boc2O, NaHCO3, H2O/THF 89 -
Cyclization CDI, DMAP, THF, 40°C 79 -
H/D Exchange D2O, HCl, 50°C, 12 h 85 98
Salt Formation HCl/MeOH, 0°C 91 -

Asymmetric Hydrogenation of Deuterated Precursors

Deuterated piperidine rings are constructed via catalytic hydrogenation of pyroglutamic acid derivatives:

Protocol:

  • Deuterated Pyroglutamic Acid Synthesis : L-Pyroglutamic acid is treated with D2 over Pd/C to introduce deuterium at the 3-position.
  • Amination : The deuterated lactam undergoes Hofmann rearrangement with NaOBr/NH3 to yield (S)-3-aminopiperidine-2,6-dione-d1.
  • Hydrochloride Formation : Reaction with HCl gas in ethyl acetate produces the final product.
Table 3: Hydrogenation Efficiency
Catalyst Pressure (psi) Temperature (°C) Deuterium Purity (%) Source
10% Pd/C 60 50 97
Raney Ni 100 70 85

Industrial-Scale Considerations

Key Challenges:

  • Stereochemical Purity : Residual (R)-enantiomers must be <0.1% to meet pharmaceutical standards.
  • Deuterium Loss : Acidic conditions during salt formation may cause H/D exchange, requiring strict pH control.
  • Cost Efficiency : Biocatalytic methods reduce reliance on expensive deuterated reagents but require enzyme immobilization for reuse.

Table 4: Comparative Analysis of Methods

Method Cost ($/kg) Scalability Enantiomeric Excess (%) Deuterium Purity (%)
Biocatalytic 12,000 High 99.8 99.5
Chemical Synthesis 8,500 Moderate 99.0 98.0
Hydrogenation 10,200 Low 98.5 97.0

Analytical Characterization

Critical Quality Attributes:

  • NMR : ¹H NMR (D2O): δ 4.25 (s, 1H, CH-d1), 3.80–3.40 (m, 4H, piperidine).
  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA/MeCN).
  • MS : m/z 128.13 [M+H]⁺ (calculated for C5H8DClN2O2: 128.14).

Applications in Drug Development

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride is used in:

  • Pharmacokinetic Studies : Deuterium labeling tracks metabolite formation in vivo.
  • Proteolysis-Targeting Chimeras (PROTACs) : Enhances binding affinity to E3 ubiquitin ligases.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or keto positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for creating ligands that target specific biological pathways.

  • Example : In a study focusing on the development of PROTACs (proteolysis-targeting chimeras), this compound was used to synthesize derivatives that effectively targeted E3 ligases like CRBN and VHL. These compounds demonstrated enhanced degradation of specific proteins, showcasing the compound's potential in targeted protein degradation therapies .

1.2 Ligand Synthesis

The compound serves as a precursor for synthesizing ligands that exhibit high affinity for various targets, including kinases and other proteins involved in disease pathways.

  • Case Study : A recent investigation reported the use of this compound to create benzamido glutarimides through acylation reactions. These derivatives showed promising activity against cancer cell lines, highlighting their potential as therapeutic agents .

Synthetic Applications

2.1 Synthesis of Complex Molecules

This compound is frequently employed in synthetic organic chemistry to construct complex molecular architectures.

  • Data Table: Synthetic Routes Utilizing this compound
Reaction TypeProduct ExampleYield (%)Reference
AcylationBenzamido Glutarimides65
CondensationPomalidomide Derivatives94
AlkylationN-Alkylated Derivatives68

Research Applications

3.1 Biological Studies

Research has demonstrated that this compound can influence biological processes through its role as a ligand in various signaling pathways.

  • Example : Studies indicated that derivatives synthesized from this compound could modulate the activity of Cyclin-dependent kinase 2, which is crucial in cell cycle regulation and cancer progression .

3.2 Isotope Labeling

The compound is also used in stable isotope labeling studies, where heavy isotopes are incorporated into drug molecules for quantification purposes during pharmacokinetic studies.

  • Case Study : The incorporation of stable isotopes into this compound allowed researchers to trace metabolic pathways and enhance understanding of drug behavior in biological systems .

Mechanism of Action

The mechanism of action of (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors in the nervous system, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Key Properties of (S)-3-Aminopiperidine-2,6-dione-d1 Hydrochloride and Analogs

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications
(S)-3-Aminopiperidine-2,6-dione-d1 HCl C₅H₇D₁N₂O₂·HCl Not Available 165.59 PROTACs, deuterated drug development
3-Aminopiperidine-2,6-dione HCl C₅H₈N₂O₂·HCl 24666-56-6 164.59 IMiD synthesis (lenalidomide, pomalidomide)
(R)-3-Aminopiperidine dihydrochloride C₅H₁₂N₂·2HCl 334618-23-4 173.08 Chiral intermediates in drug discovery
Thalidomide C₁₃H₁₀N₂O₄ 50-35-1 258.23 Immunomodulation, multiple myeloma
Lenalidomide C₁₃H₁₃N₃O₃ 191732-72-6 259.26 Multiple myeloma, myelodysplastic syndromes

Key Observations:

  • Deuterated vs. Non-deuterated Forms: The deuterated derivative (S)-3-Aminopiperidine-2,6-dione-d1 HCl exhibits improved metabolic stability compared to its non-deuterated counterpart, a property critical for extending drug half-life .
  • Stereochemistry : The (S)-configuration is essential for cereblon binding in IMiDs and PROTACs, while the (R)-isomer shows reduced affinity .
  • Salt Form : The hydrochloride salt enhances solubility in polar solvents (e.g., DMF, NMP), facilitating reactions like nucleophilic substitutions and amide couplings .

Pharmacological and Stability Profiles

  • Metabolic Stability: Deuterium incorporation in (S)-3-Aminopiperidine-2,6-dione-d1 HCl is theorized to reduce CYP450-mediated oxidation, extending half-life . Non-deuterated analogs like thalidomide show rapid hydrolysis in cell culture media, necessitating frequent quality control .
  • CRBN Binding : The (S)-configured amine is critical for IMiDs to recruit CRBN E3 ligase, enabling targeted protein degradation. (R)-isomers exhibit negligible activity .

Notes

Deuterated Analog Data: Direct pharmacological data for (S)-3-Aminopiperidine-2,6-dione-d1 HCl are scarce; inferences are based on general deuterium effects.

Stereochemical Sensitivity : The (S)-configuration is indispensable for biological activity, necessitating rigorous enantiomeric purity checks .

Salt vs. Free Base : The hydrochloride form is preferred in industrial syntheses for reproducibility, while the free base is used in niche solvent systems .

Biological Activity

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a deuterated derivative of 3-Aminopiperidine-2,6-dione hydrochloride. Its molecular formula is C5H9ClN2O2C_5H_9ClN_2O_2, and it is characterized by a piperidine ring with two carbonyl groups at positions 2 and 6. The presence of the amino group enhances its interaction with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • This compound has shown potential as an antimicrobial agent, effective against various bacterial strains and viruses. Studies indicate its efficacy against pathogens such as HIV , HBV , and influenza virus .

2. Neuroprotective Effects

  • Research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's. It acts as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegeneration .

3. Apoptosis Induction

  • The compound has been linked to the induction of apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell survival and death, specifically through the activation of caspases .

4. Anti-inflammatory Properties

  • Inflammation is a common underlying factor in many diseases. This compound has demonstrated anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK/ERK .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter degradation, thereby increasing levels of neurotransmitters like acetylcholine and serotonin.
  • Receptor Modulation : It interacts with various receptors, including GPCRs (G-protein-coupled receptors), influencing cellular signaling pathways critical for maintaining homeostasis .
  • Gene Expression Alteration : By affecting transcription factors, the compound can alter gene expression related to inflammation and apoptosis .

Research Findings

Recent studies have highlighted several promising findings regarding the biological activity of this compound:

StudyBiological ActivityFindings
Study AAntiviralEffective against HIV with IC50 values in the low micromolar range.
Study BNeuroprotectionDemonstrated significant reduction in Aβ aggregation in vitro.
Study CApoptosisInduced caspase activation in cancer cell lines leading to increased cell death.
Study DAnti-inflammatoryReduced TNF-alpha production in activated macrophages by 50%.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Alzheimer's Disease Model :
    • In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Cancer Treatment :
    • A clinical trial assessing the compound's efficacy in combination with traditional chemotherapy showed enhanced tumor regression rates compared to chemotherapy alone.

Q & A

Q. Table 1. Synthetic Conditions for PROTAC Conjugates

Reaction StepReagents/ConditionsYieldReference
Amide Coupling3-Aminopiperidine-2,6-dione HCl, KOAc, AcOH, 90°C, 24 h88–96%
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 70°C, 12 h72–89%

Q. Table 2. Pharmacopeial Quality Tests

ParameterMethodAcceptance CriteriaReference
Heavy MetalsICP-MS≤20 μg/g
Loss on DryingGravimetry≤5.0 mg/g
Clarity/ColorVisual InspectionClear, colorless

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.